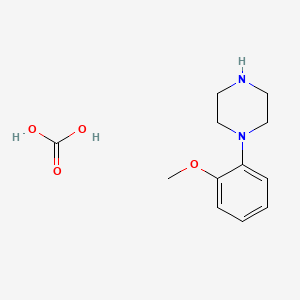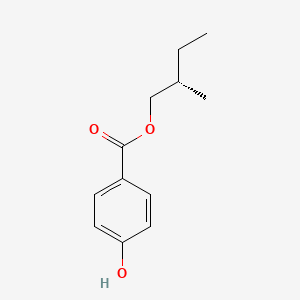
Benzoic acid, 4-hydroxy-, (2S)-2-methylbutyl ester
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms within the molecule. For 4-Hydroxybenzoic acid, the molecular formula is C7H6O3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For 4-Hydroxybenzoic acid, the molecular weight is 138.1207 . It is soluble in water, and the solubility at 25°C is 3.44 g/L .Safety and Hazards
properties
CAS RN |
85394-10-1 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
[(2S)-2-methylbutyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C12H16O3/c1-3-9(2)8-15-12(14)10-4-6-11(13)7-5-10/h4-7,9,13H,3,8H2,1-2H3/t9-/m0/s1 |
InChI Key |
YCVMFKRVGOAHAA-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@H](C)COC(=O)C1=CC=C(C=C1)O |
SMILES |
CCC(C)COC(=O)C1=CC=C(C=C1)O |
Canonical SMILES |
CCC(C)COC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

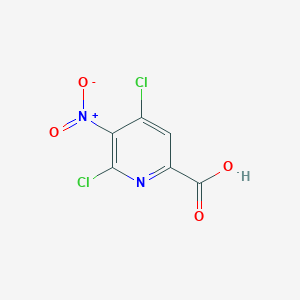
![8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B3194513.png)
![8-Bromo-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B3194521.png)
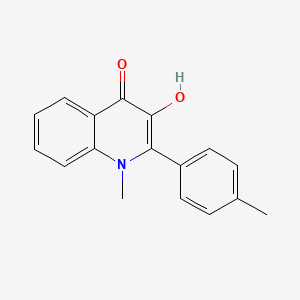
![5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole](/img/structure/B3194534.png)
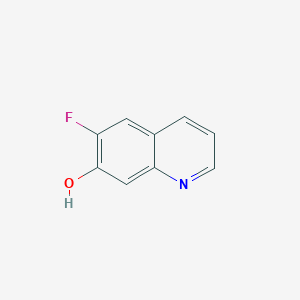
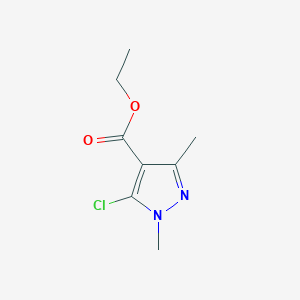


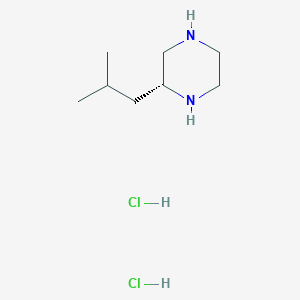
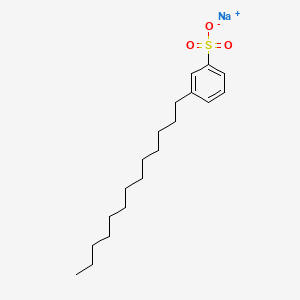

![(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B3194613.png)
